(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3.ClH/c1-26-21-12-14(10-11-20(21)23)24-22(25)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-12,19H,13,23H2,1H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZCOSBEQTJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 4-amino-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy group.
Reduction: Reduced forms of the nitro group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Differences and Similarities
*Similarity scores based on functional group alignment and molecular descriptors (e.g., Tanimoto index) .
Key Observations :
- Aromatic vs. This difference impacts solubility (e.g., the methoxy group enhances polar interactions) and reactivity in coupling reactions .
- PEG-Linked Derivatives : Compounds like Fmoc-NH-PEG(3)-NH2·HCl introduce polyethylene glycol (PEG) spacers, improving aqueous solubility and reducing aggregation, which is critical for bioconjugation applications .
Key Observations :
- The target compound’s synthesis likely follows a similar Fmoc-OSu or Fmoc-Cl strategy with 4-amino-3-methoxyaniline. The methoxy group may require protection during synthesis to prevent undesired side reactions.
- Hydrochloride salt formation typically occurs via treatment with HCl in a polar solvent (e.g., ethyl acetate or THF) post-purification .
Table 3: Comparative Physicochemical Data
*Estimated based on structural analogs; †Calculated from molecular formula C₂₂H₂₁ClN₂O₃.
Key Observations :
- The methoxy group in the target compound increases polarity compared to aliphatic analogs, improving solubility in solvents like DMSO or THF .
Biological Activity
The compound (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is a synthetic organic molecule belonging to the carbamate class. Its unique structural features, including the fluorenyl group and an aromatic amine, suggest potential biological activities that merit detailed investigation. This article synthesizes existing research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a fluorenyl moiety linked to a carbamate functional group, which is known for its diverse biological activities.
Biological Activity Overview
Research into compounds with similar structures has indicated various pharmacological properties, including:
- Antimicrobial Activity : Certain carbamates exhibit significant antibacterial properties against a range of pathogens.
- Neuroprotective Effects : Some derivatives have shown the ability to protect neuronal cells from damage.
- Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in critical biological pathways.
Antimicrobial Activity
Studies on related carbamate compounds have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis . While specific data on the target compound is limited, its structural analogs suggest potential antimicrobial efficacy.
Neuroprotective Effects
Research indicates that aromatic carbamates can confer neuroprotective effects by enhancing autophagy and reducing oxidative stress in neuronal cells. For instance, certain analogs have been shown to increase cell viability significantly in neuroblastoma cell lines at micromolar concentrations . The mechanisms involve modulation of cellular pathways that prevent apoptosis and promote cell survival.
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes. For instance, studies on similar compounds indicate they can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . Such inhibition could lead to antibacterial effects by preventing bacterial growth.
Study 1: Antibacterial Efficacy
In a comparative study of novel carbamate derivatives, several compounds demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. The most potent derivatives exhibited IC50 values in the low micromolar range against bacterial targets .
Study 2: Neuroprotection in Cell Models
A series of experiments evaluated the neuroprotective properties of carbamate derivatives on SH-SY5Y neuroblastoma cells. Results showed that specific modifications to the aromatic ring enhanced protective effects against oxidative stress-induced cell death . The most effective compounds increased cell viability by over 80% at concentrations as low as 3 μM.
Table 1: Antibacterial Activity of Related Carbamates
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Carbamate A | 0.008 | Streptococcus pneumoniae |
| Carbamate B | 0.030 | Staphylococcus epidermidis |
| Carbamate C | 0.060 | Escherichia coli |
Table 2: Neuroprotective Effects on SH-SY5Y Cells
| Compound Name | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Carbamate D | 1 | 79 |
| Carbamate E | 3 | 84 |
| Carbamate F | 5 | 90 |
Q & A
Q. What are the recommended synthetic routes for preparing (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using Fmoc-protected intermediates. For example, Fmoc-protected amines (e.g., 4-amino-3-methoxyphenyl) are reacted with activated carbonyl agents like N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC) in anhydrous solvents such as THF or DCM . Purification often involves reverse-phase HPLC or silica gel chromatography, with purity verified by NMR (e.g., absence of residual coupling agents) and LC-MS (>95% purity) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of / NMR to verify Fmoc group presence (δ ~7.3–7.8 ppm for fluorenyl protons) and carbamate linkage (δ ~155–160 ppm for carbonyl). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while FT-IR can validate carbamate C=O stretches (~1700 cm) . For crystallinity assessment, X-ray diffraction (via SHELX programs) is recommended if single crystals are obtainable .
Q. What solvents and conditions are optimal for handling and storing this compound?
- Methodological Answer : Store at –20°C in anhydrous DMF or DMSO under inert gas (N/Ar) to prevent hydrolysis. Avoid aqueous buffers with pH >8, which cleave the Fmoc group. For reactions, use aprotic solvents (e.g., THF, DCM) with <0.1% water content .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact the compound’s reactivity in peptide coupling?
- Methodological Answer : Substituents like methoxy (–OCH) enhance electron density at the aromatic ring, improving electrophilic substitution but potentially reducing carbamate stability under acidic conditions. Fluorinated analogs (e.g., 4-fluoro derivatives) may increase lipophilicity, affecting solubility in polar solvents. Comparative studies using TLC monitoring and kinetic assays (e.g., UV-Vis for reaction progress) are advised .
Q. What strategies mitigate decomposition during solid-phase peptide synthesis (SPPS) using this Fmoc-protected building block?
- Methodological Answer : Optimize deprotection steps with 20% piperidine in DMF (2 × 5 min) to minimize prolonged base exposure. Incorporate scavengers (e.g., 1,2-ethanedithiol) during cleavage to prevent carbamate oxidation. Monitor side reactions (e.g., diketopiperazine formation) via MALDI-TOF mass spectrometry .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for derivatives of this compound?
- Methodological Answer : Perform metabolite profiling (LC-HRMS) to identify hydrolysis products (e.g., free amines) that may alter activity. Use fluorescent analogs (e.g., 9d in ) to track cellular uptake and sublocalization via confocal microscopy. Cross-validate with knock-out models (e.g., receptor-deficient cells) to isolate target-specific effects .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB (e.g., CXCR2 in ). MD simulations (GROMACS) assess binding stability, while QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .
Safety and Experimental Design
Q. What hazard controls are critical when handling this compound in high-throughput screening?
- Methodological Answer : Use fume hoods with HEPA filters (EN 14175 standards) and wear nitrile gloves (tested for permeation resistance). For aerosol generation (e.g., sonication), use respirators (NIOSH P95) and conduct regular airborne particle monitoring (OSHA Method PV2121) .
Q. How can researchers design stability studies to evaluate shelf-life under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
